The compound "4-(Diisopropylamino)butan-1-ol" is not directly mentioned in the provided papers; however, the papers discuss related compounds that interact with biological systems in a way that may provide insight into the potential behavior and applications of similar compounds. The first paper discusses 1-(4-iodophenoxy)-3-isopropylaminopropan-2-ol (IIP), a potent beta-adrenergic antagonist used to study cardiac beta-adrenoceptors1. The second paper examines 1,4-Diamino-2-butyne, a mechanism-based inhibitor of diamine oxidase, which provides a model for understanding enzyme inhibition2. These studies contribute to a broader understanding of the interactions between organic compounds and biological systems, which can be extrapolated to the analysis of "4-(Diisopropylamino)butan-1-ol".
The mechanism of action for IIP involves its high affinity and stereospecific binding to beta-adrenergic receptors in rat myocardial membranes1. The binding characteristics align with the known properties of beta-receptors, with the L-stereoisomer showing significantly higher potency than the D-isomer. IIP competes with natural beta-adrenergic agonists, such as isoproterenol, epinephrine, and norepinephrine, with potencies that reflect their pharmacological effects. The dissociation constant for IIP binding is in the nanomolar range, indicating a strong interaction with the receptor. This high-affinity binding is useful for probing the presence and quantity of cardiac beta-receptors1.
In the case of 1,4-Diamino-2-butyne, the compound acts as a mechanism-based inhibitor of pea cotyledon diamine oxidase2. It exhibits saturation kinetics and binds to the enzyme in a manner that leads to a time-dependent loss of activity. The interaction is characterized by the formation of an aminoallenic intermediate, which subsequently reacts to form a covalently bound pyrrole, inactivating the enzyme. Protective agents such as 1,4-diaminobutane and 1,4-diamino-2-butanone can prevent this inactivation, suggesting competitive inhibition2.
The research on IIP has significant implications for the field of cardiology, particularly in the study and quantification of myocardial beta-adrenergic receptors1. The ability to selectively bind to these receptors with a high-affinity ligand like IIP can aid in understanding heart function and the role of beta-adrenergic signaling in cardiac diseases. This can potentially lead to the development of new diagnostic tools or therapeutic agents targeting cardiac beta-receptors.
The study of 1,4-Diamino-2-butyne provides a model for enzyme inhibition, which is a fundamental concept in biochemistry and pharmacology2. Understanding the mechanism by which this compound inactivates diamine oxidase can inform the design of new inhibitors for enzymes of clinical interest. Such inhibitors can be used as drugs to modulate enzyme activity in various pathological conditions or as research tools to study enzyme function and regulation.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0